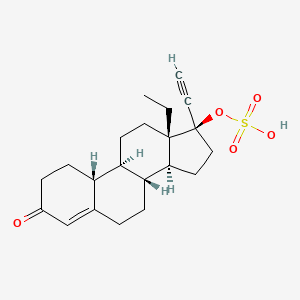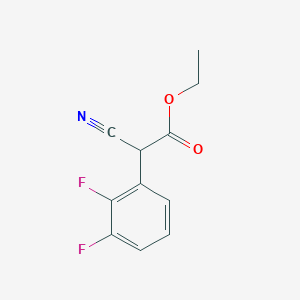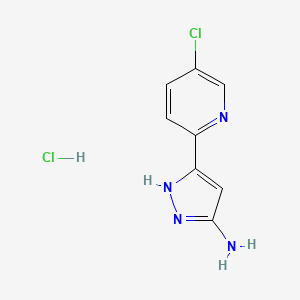
2-Methylthio-3,6-diphenylthiopyranylium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Methylthio-3,6-diphenylthiopyranylium iodide typically involves the reaction of 3,6-diphenylthiopyrylium salts with methylthio compounds under specific conditions. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require the presence of catalysts to facilitate the reaction
Analyse Chemischer Reaktionen
2-Methylthio-3,6-diphenylthiopyranylium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Methylthio-3,6-diphenylthiopyranylium iodide is widely used in scientific research, particularly in the field of proteomics. It is used as a biochemical tool to study protein interactions and functions. Additionally, this compound has applications in:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies related to cellular processes and protein functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methylthio-3,6-diphenylthiopyranylium iodide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. The pathways involved in its mechanism of action are complex and depend on the specific biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-Methylthio-3,6-diphenylthiopyranylium iodide can be compared with other similar compounds, such as:
3,6-Diphenylthiopyrylium iodide: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.
2-Methylthio-3,6-diphenylpyranylium iodide: Similar structure but with a different heterocyclic core, leading to variations in properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H15IS2 |
|---|---|
Molekulargewicht |
422.3 g/mol |
IUPAC-Name |
2-methylsulfanyl-3,6-diphenylthiopyrylium;iodide |
InChI |
InChI=1S/C18H15S2.HI/c1-19-18-16(14-8-4-2-5-9-14)12-13-17(20-18)15-10-6-3-7-11-15;/h2-13H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WOHGWMDIPORKPN-UHFFFAOYSA-M |
Kanonische SMILES |
CSC1=C(C=CC(=[S+]1)C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



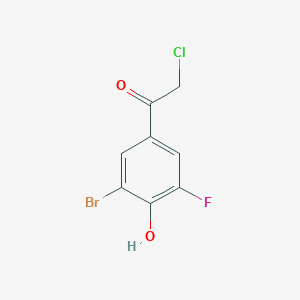
![4-(3,3-Difluoropyrrolidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13718977.png)

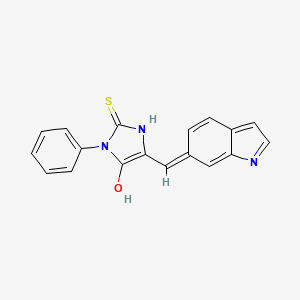
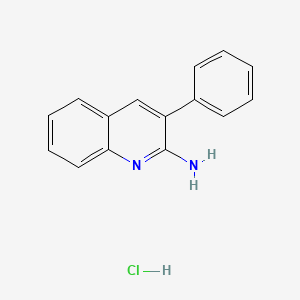


![N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13719018.png)
